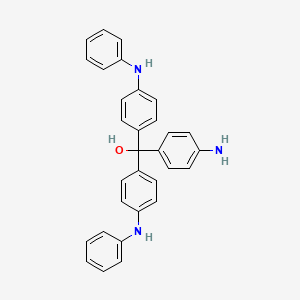

4-Amino-4',4''-dianilinotrityl alcohol

Description

4-Amino-4',4''-dianilinotrityl alcohol is a trityl alcohol derivative featuring three aniline groups substituted with amino functionalities at the 4, 4', and 4'' positions. These compounds are typically utilized in organic synthesis, dye chemistry, and as intermediates in pharmaceutical manufacturing due to their steric bulk and reactivity .

Properties

CAS No. |

68966-33-6 |

|---|---|

Molecular Formula |

C31H27N3O |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(4-aminophenyl)-bis(4-anilinophenyl)methanol |

InChI |

InChI=1S/C31H27N3O/c32-26-17-11-23(12-18-26)31(35,24-13-19-29(20-14-24)33-27-7-3-1-4-8-27)25-15-21-30(22-16-25)34-28-9-5-2-6-10-28/h1-22,33-35H,32H2 |

InChI Key |

QRFCCCIWAVNXSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)N)(C4=CC=C(C=C4)NC5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’,4’'-dianilinotrityl alcohol typically involves the reaction of triphenylmethanol with aniline derivatives under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the trityl cation, which then reacts with aniline to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’,4’'-dianilinotrityl alcohol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’,4’'-dianilinotrityl alcohol undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced aromatic rings.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-4',4''-dianilinotrityl alcohol has the molecular formula and is characterized by its unique structure that includes two aniline groups and a trityl alcohol moiety. The compound is soluble in organic solvents such as alcohol, ether, and benzene, but only partially soluble in water .

Pharmaceutical Applications

Antineoplastic Agents

One of the primary applications of 4-amino-4',4''-dianilinotrityl alcohol is in the synthesis of antineoplastic (cancer-fighting) medications. Its structure allows it to act as an intermediate in the development of various pharmaceutical compounds. For instance, it can be utilized to create drugs that target specific pathways involved in cancer cell proliferation .

Drug Delivery Systems

The compound has also been explored for use in drug delivery systems. Its ability to form hydrogels makes it a suitable candidate for encapsulating therapeutic agents, thereby enhancing their bioavailability and controlled release .

Organic Synthesis

Intermediate in Organic Reactions

In organic synthesis, 4-amino-4',4''-dianilinotrityl alcohol serves as a vital intermediate for the preparation of complex organic molecules. It can participate in various reactions including azo coupling reactions to produce azo dyes, which are widely used in textiles and cosmetics .

Synthesis of Hydrogelators

The compound has been investigated for its potential to synthesize hydrogelators. These materials are crucial in creating hydrogels that can be used for various applications, including tissue engineering and regenerative medicine .

Material Science

Polymer Chemistry

In material science, 4-amino-4',4''-dianilinotrityl alcohol is being studied for its role in polymerization processes. It can act as a building block for creating polymers with specific properties tailored for applications such as coatings, adhesives, and sealants .

Photochromic Materials

The compound's structural characteristics allow it to be used in the development of photochromic materials—substances that change color upon exposure to light. These materials have potential applications in smart windows and optical devices .

Case Study 1: Anticancer Drug Development

A study highlighted the synthesis of a new anticancer drug using 4-amino-4',4''-dianilinotrityl alcohol as an intermediate. The resulting compound showed significant cytotoxic activity against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Study 2: Hydrogel Applications

Research on hydrogel formulations incorporating 4-amino-4',4''-dianilinotrityl alcohol revealed enhanced mechanical properties and biocompatibility. The study indicated that these hydrogels could be effective for drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of 4-Amino-4’,4’'-dianilinotrityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

- 4-Amino-4',4''-dianilinotrityl alcohol: Presumed structure includes a central carbon (trityl core) bonded to three aniline groups, each bearing an amino (–NH₂) group at the para position.

- 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol (CAS 561-41-1): Features dimethylamino (–N(CH₃)₂) and methylamino (–NHCH₃) groups instead of primary amines. Molecular formula: C₂₄H₂₉N₃O; molecular weight: 375.51 g/mol .

- 4-Aminobenzyl alcohol (CAS 623-04-1): Simpler structure with a single benzene ring, para-aminobenzyl group (–CH₂OH), and molecular formula C₇H₉NO (molecular weight: 123.15 g/mol) .

- 2-(4-Aminophenyl)ethanol (CAS 104-10-9): Ethanol derivative with a para-aminophenyl group; molecular formula C₈H₁₁NO (molecular weight: 137.18 g/mol) .

Physical Properties

*Inferred from analog 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol.

Key Differentiators

Steric Effects: The trityl core in 4-amino-4',4''-dianilinotrityl alcohol provides superior steric hindrance compared to linear analogs like 4-aminobenzyl alcohol, making it advantageous in asymmetric synthesis .

Basicity: Tertiary amines in 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol are less basic than primary amines in the target compound, affecting protonation and solubility in acidic media .

Thermal Stability: Linear aminobenzyl alcohols (e.g., 4-aminobenzyl alcohol) exhibit higher thermal stability (mp 60–65°C) compared to trityl derivatives, which decompose at lower temperatures .

Biological Activity

4-Amino-4',4''-dianilinotrityl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 4-Amino-4',4''-dianilinotrityl alcohol involves several steps, typically starting from aniline derivatives. The compound features a trityl group and two amino groups which are crucial for its biological activity. The structural formula can be represented as follows:

This configuration allows the compound to interact with various biological targets, particularly in cancer cells.

Cytotoxicity

Research indicates that derivatives of 4-Amino-4',4''-dianilinotrityl alcohol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess cytotoxicity in the micromolar range against leukemia KG-1 cells, comparable to known inhibitors like SGI-1027 . The most potent derivatives demonstrated an EC50 value of approximately 0.9 µM against human DNMT3A, indicating strong inhibitory activity on DNA methyltransferases involved in cancer progression .

The mechanism by which 4-Amino-4',4''-dianilinotrityl alcohol exerts its effects primarily involves the inhibition of DNA methyltransferases (DNMTs). This inhibition leads to the re-expression of silenced genes associated with tumor suppression. For example, compounds derived from this structure have been shown to induce the reactivation of genes such as P16, MLH1, and TIMP3 in colon cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 4-Amino-4',4''-dianilinotrityl alcohol also exhibits antimicrobial activity. Studies have reported that related amino alcohols show effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 3.90 to 15.60 µg/mL against S. aureus and was similarly effective against M. tuberculosis with MIC90 values ranging from 3.18 to 7.36 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of 4-Amino-4',4''-dianilinotrityl alcohol reveal critical insights into how structural modifications influence biological activity:

| Compound | EC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| Compound 12 | 1.5 | DNMT Inhibition | Moderate potency |

| Compound 16 | 0.9 | DNMT Inhibition | Most potent |

| Compound 31 | 15 | DNMT1 Inhibition | Comparable to SGI-1027 |

| Compound 32 | N/A | Inactive | Poor response in assays |

The presence of specific functional groups, such as methylene or carbonyl groups adjacent to the quinoline moiety, significantly affects the inhibitory activity against DNMTs . The optimal configuration appears to involve a bicyclic substituent on one side and a simpler aromatic group on the other.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Leukemia Treatment : A study involving KG-1 cells demonstrated that treatment with a derivative of 4-Amino-4',4''-dianilinotrityl alcohol led to a significant reduction in cell viability, supporting its potential use in leukemia therapies .

- Antimicrobial Efficacy : Clinical evaluations indicated that the compound's derivatives effectively inhibited resistant bacterial strains, suggesting their utility in treating infections where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.